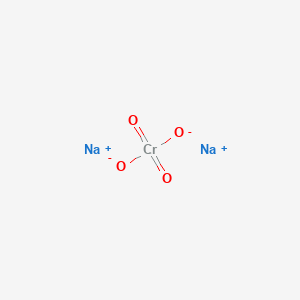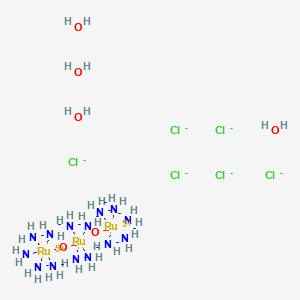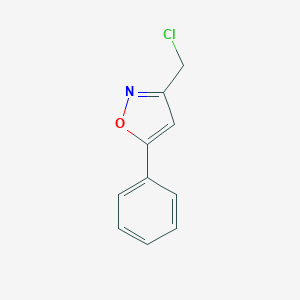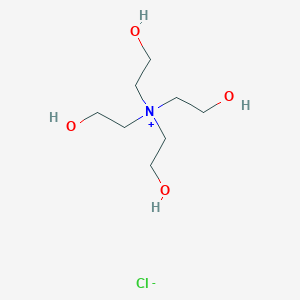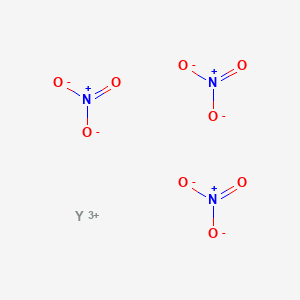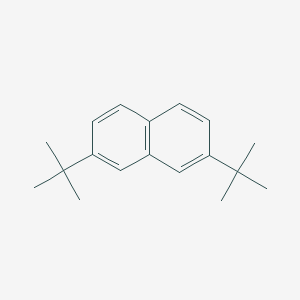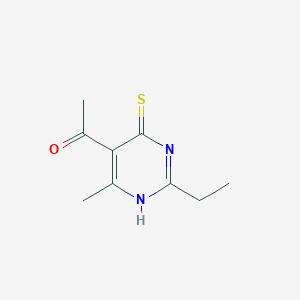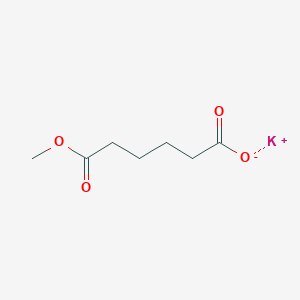
Methyl potassium adipate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl potassium adipate is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of adipic acid, which is commonly used in the production of nylon and other synthetic fibers. Methyl potassium adipate has been found to have unique properties that make it useful in a variety of research applications.
Mécanisme D'action
The mechanism of action of methyl potassium adipate is not fully understood, but it is believed to act as a Lewis base catalyst. This means that it can donate a pair of electrons to an electrophile, facilitating the reaction between the electrophile and a nucleophile.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of methyl potassium adipate. However, it has been shown to be relatively non-toxic and has low levels of environmental impact. This makes it an attractive compound for use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using methyl potassium adipate in laboratory experiments is its low toxicity and environmental impact. It is also relatively easy to synthesize and has a wide range of potential applications. However, one limitation is that it is not as widely studied as other compounds, so there may be limited information available on its properties and potential uses.
Orientations Futures
There are a number of potential future directions for research on methyl potassium adipate. One area of interest is in the development of new catalytic reactions using this compound. It may also have potential applications in the production of pharmaceuticals and other chemicals. Further research is needed to fully understand the properties and potential uses of methyl potassium adipate.
Méthodes De Synthèse
Methyl potassium adipate can be synthesized through the reaction of adipic acid with potassium hydroxide and methanol. This reaction results in the formation of methyl potassium adipate and water. The synthesis of this compound is relatively straightforward and can be carried out using standard laboratory equipment.
Applications De Recherche Scientifique
Methyl potassium adipate has been found to have a number of potential applications in scientific research. One of the most promising areas of research is in the field of organic synthesis. This compound has been shown to be an effective catalyst for a variety of organic reactions, including the synthesis of esters and amides.
Propriétés
Numéro CAS |
10525-19-6 |
|---|---|
Nom du produit |
Methyl potassium adipate |
Formule moléculaire |
C7H11KO4 |
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
potassium;6-methoxy-6-oxohexanoate |
InChI |
InChI=1S/C7H12O4.K/c1-11-7(10)5-3-2-4-6(8)9;/h2-5H2,1H3,(H,8,9);/q;+1/p-1 |
Clé InChI |
VIKLNKRRVRFMJF-UHFFFAOYSA-M |
SMILES isomérique |
COC(=O)CCCCC(=O)[O-].[K+] |
SMILES |
COC(=O)CCCCC(=O)[O-].[K+] |
SMILES canonique |
COC(=O)CCCCC(=O)[O-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



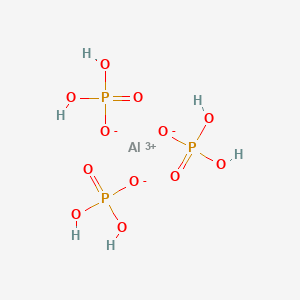
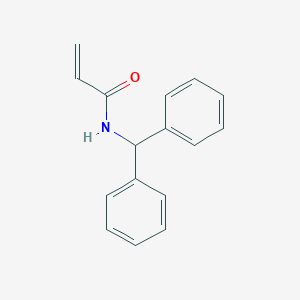
![zinc;manganese(2+);N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate](/img/structure/B76751.png)
